molecular formula C9H6Br2S B6156579 3-bromo-2-(bromomethyl)-1-benzothiophene CAS No. 503424-77-9

3-bromo-2-(bromomethyl)-1-benzothiophene

Cat. No.: B6156579
CAS No.: 503424-77-9
M. Wt: 306
InChI Key:
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Description

3-Bromo-2-(bromomethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzene ring fused to a thiophene ring, with bromine atoms attached to the second and third positions of the thiophene ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(bromomethyl)-1-benzothiophene typically involves the bromination of 2-methylbenzothiophene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(bromomethyl)-1-benzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) under inert atmosphere.

Major Products

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of debrominated benzothiophene derivatives.

Scientific Research Applications

3-Bromo-2-(bromomethyl)-1-benzothiophene has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer or antimicrobial properties.

    Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers for electronic devices.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying cellular processes.

    Industrial Chemistry: The compound is employed in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-2-(bromomethyl)-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms can participate in halogen bonding, which enhances the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(bromomethyl)benzothiophene
  • 3-Bromo-2-(chloromethyl)benzothiophene
  • 2,3-Dibromobenzothiophene

Uniqueness

3-Bromo-2-(bromomethyl)-1-benzothiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of two bromine atoms at the 2 and 3 positions of the thiophene ring allows for selective functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-(bromomethyl)-1-benzothiophene involves the bromination of 2-(bromomethyl)-1-benzothiophene using bromine in the presence of a catalyst, followed by the bromination of the resulting product using N-bromosuccinimide (NBS) in the presence of a radical initiator.", "Starting Materials": [ "2-(bromomethyl)-1-benzothiophene", "Bromine", "Catalyst", "N-bromosuccinimide (NBS)", "Radical initiator" ], "Reaction": [ "Step 1: Bromination of 2-(bromomethyl)-1-benzothiophene using bromine in the presence of a catalyst to yield 3-bromo-2-(bromomethyl)-1-benzothiophene", "Step 2: Bromination of 3-bromo-2-(bromomethyl)-1-benzothiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator to yield the final product, 3-bromo-2-(bromomethyl)-1-benzothiophene" ] }

CAS No.

503424-77-9

Molecular Formula

C9H6Br2S

Molecular Weight

306

Purity

95

Origin of Product

United States

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